molecular formula C11H14ClNO2 B8679516 2-Chloro-6-methyl-isonicotinic acid tert-butyl ester

2-Chloro-6-methyl-isonicotinic acid tert-butyl ester

Cat. No. B8679516
M. Wt: 227.69 g/mol
InChI Key: WZWKODYUZDFLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

Under argon, a solution of 2-chloro-6-methyl-isonicotinic acid tert.-butyl ester (625 mg 2.75 mmol), Na tert.-butylate (396 mg, 4.10 mmol), Xantphos (173 mg, 0.30 mmol) and Pd(OAc)2 (83 mg, 0.37 mmol) in 2 M dimethylamine in THF (35 mL) is stirred at 110° C. for 18 h. The dark reaction mixture is cooled to rt, diluted with 6 N aq. HCl and extracted with diethyl ether (4×60 mL). The org. extracts are concentrated, the residue is dissolved in 6 N aq. HCl and heated to 100° C. for 18 h. The orange suspension is concentrated, dissolved in 1 N aq. NaOH (40 mL) and concentrated again. The residue is dissolved in 1 N aq. NaOH (3 mL) and methanol and separated by MPLC on RP-C18 silica gel to give 2-dimethylamino-6-methyl-isonicotinic acid (1.1 g) as a beige oil; LC-MS: tR=0.44 min, [M+H]+=181.07.
Quantity
625 mg
Type
reactant
Reaction Step One
[Compound]
Name
Na tert.-butylate
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([CH3:13])[N:10]=[C:9](Cl)[CH:8]=1)(C)(C)C.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.[CH3:58][NH:59][CH3:60]>C1COCC1.Cl.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:58][N:59]([CH3:60])[C:9]1[CH:8]=[C:7]([CH:12]=[C:11]([CH3:13])[N:10]=1)[C:6]([OH:5])=[O:15] |f:5.6.7|

Inputs

Step One
Name
Quantity
625 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)Cl)=O
Name
Na tert.-butylate
Quantity
396 mg
Type
reactant
Smiles
Name
Quantity
173 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
83 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×60 mL)
CONCENTRATION
Type
CONCENTRATION
Details
extracts are concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 6 N aq. HCl
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The orange suspension is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 N aq. NaOH (40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1 N aq. NaOH (3 mL)
CUSTOM
Type
CUSTOM
Details
methanol and separated by MPLC on RP-C18 silica gel

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=C(C(=O)O)C=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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